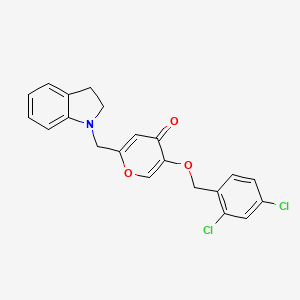
5-((2,4-dichlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one
Overview
Description
5-((2,4-dichlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, DCB-3503, and has been found to possess unique biochemical and physiological effects that make it a promising candidate for further development.
Mechanism of Action
The mechanism of action of DCB-3503 is not fully understood, but studies have suggested that it may act on various molecular targets, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. DCB-3503 has also been found to modulate the activity of various enzymes and transcription factors involved in cell growth and survival.
Biochemical and Physiological Effects:
DCB-3503 has been found to possess a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the modulation of immune responses, and the protection of neurons from oxidative stress. Additionally, DCB-3503 has been shown to have anti-inflammatory effects, which may be due to its ability to modulate the activity of various cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of DCB-3503 is its unique biochemical and physiological effects, which make it a promising candidate for further development as a therapeutic agent. Additionally, DCB-3503 is relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one of the limitations of DCB-3503 is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several potential directions for future research on DCB-3503. One area of interest is the development of DCB-3503 as a cancer therapeutic, with further studies needed to determine its efficacy and safety in vivo. Additionally, further research is needed to elucidate the mechanism of action of DCB-3503 and to identify its molecular targets. Finally, future studies may explore the potential of DCB-3503 as a neuroprotective agent and in the treatment of inflammatory disorders.
Scientific Research Applications
DCB-3503 has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. Studies have shown that DCB-3503 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, DCB-3503 has been found to possess neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, DCB-3503 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3/c22-16-6-5-15(18(23)9-16)12-27-21-13-26-17(10-20(21)25)11-24-8-7-14-3-1-2-4-19(14)24/h1-6,9-10,13H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKLKQUVIXWCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,4-dichlorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B3410575.png)
![N-{2-[6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B3410580.png)
![N-{2-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B3410587.png)
![4-fluoro-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3410591.png)
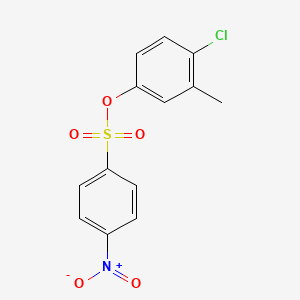
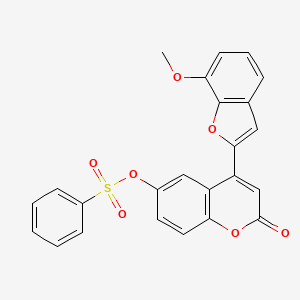
![8-(4-Fluoro-2-methylbenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410621.png)
![benzyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B3410628.png)
![N-(4-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3410633.png)
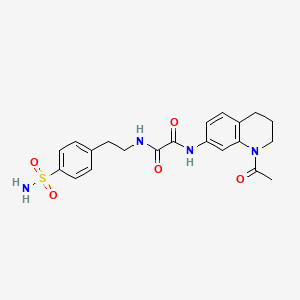
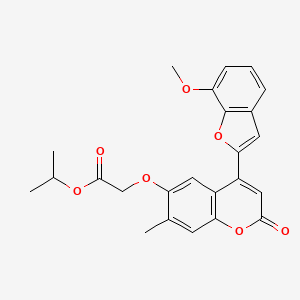
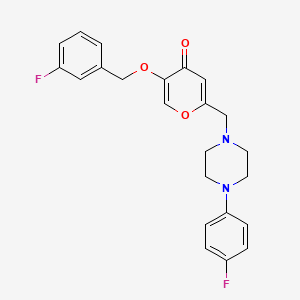
![N1-(2-cyanophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3410658.png)
![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410665.png)